2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide
CAS No.: 577989-95-8
Cat. No.: VC16145668
Molecular Formula: C23H27N3O2S2
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577989-95-8 |
|---|---|
| Molecular Formula | C23H27N3O2S2 |
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H27N3O2S2/c1-4-26-22(28)20-16-10-6-8-12-18(16)30-21(20)25-23(26)29-13-19(27)24-17-11-7-5-9-15(17)14(2)3/h5,7,9,11,14H,4,6,8,10,12-13H2,1-3H3,(H,24,27) |
| Standard InChI Key | DLPSMCIJJJQFSP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3C(C)C)SC4=C2CCCC4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Weight
The molecular formula of 2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-isopropylphenyl)acetamide is C<sub>24</sub>H<sub>28</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>, derived from its benzothienopyrimidine backbone, ethyl substituent, sulfanyl linker, and 2-isopropylphenyl-acetamide moiety . The calculated molecular weight is approximately 454.62 g/mol, accounting for the replacement of the 4-methoxyphenyl group in its analog (PubChem CID 995845) with a bulkier 2-isopropylphenyl substituent .
Structural Features
The compound’s architecture comprises three key regions:
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Benzothieno[2,3-d]pyrimidine Core: A fused bicyclic system integrating a benzene ring, thiophene, and pyrimidine, providing a planar, aromatic scaffold conducive to π-π interactions .
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3-Ethyl-4-oxo Substituent: An ethyl group at position 3 and a ketone at position 4 introduce steric and electronic modifications that influence receptor binding .
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Sulfanyl-Acetamide Side Chain: A sulfanyl (-S-) group bridges the core to an acetamide functionalized with a 2-isopropylphenyl group, enhancing hydrophobicity and potential target affinity .
Synthesis and Synthetic Strategies
General Synthetic Pathway
While no explicit synthesis for this compound is documented, its preparation likely follows established routes for analogous thienopyrimidine derivatives :
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile with cyclohexanone under acidic conditions yields the hexahydrobenzothieno[2,3-d]pyrimidine scaffold.
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Ethylation: Introduction of the ethyl group at position 3 via alkylation with ethyl bromide or a similar reagent.
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Sulfanylation: Thiolation at position 2 using Lawesson’s reagent or phosphorus pentasulfide.
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 2-isopropylphenylamine via carbodiimide-mediated coupling to form the final acetamide .
Key Challenges
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Regioselectivity: Ensuring proper substitution at position 2 of the pyrimidine ring requires careful control of reaction conditions.
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Stereochemical Purity: The hexahydrobenzothienopyrimidine core may adopt multiple conformations, necessitating chiral resolution techniques if enantioselective activity is anticipated .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Profile
Though direct biological data for this compound are unavailable, structurally related benzothienopyrimidines exhibit diverse activities:
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Kinase Inhibition: Analogous compounds inhibit protein kinase C (PKC) and modulate NF-κB signaling, suggesting potential anti-inflammatory or anticancer applications .
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Antimicrobial Effects: Thienopyrimidine derivatives demonstrate activity against bacterial and fungal pathogens, likely via interference with nucleic acid synthesis .
Structure-Activity Relationships (SAR)
Modifications to the acetamide substituent significantly impact potency and selectivity:
The 2-isopropylphenyl group in the target compound may improve membrane permeability compared to smaller substituents, though this requires empirical validation .
Comparative Analysis with Structural Analogs
Key Analog: PubChem CID 995845
This analog differs solely in its 4-methoxyphenyl acetamide group:
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